3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol
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Overview
Description
3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL is a complex organic compound that belongs to the class of imidazole and benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL typically involves the condensation of o-phenylenediamine with aromatic aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often include refluxing in ethanol with ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL involves its interaction with specific molecular targets and pathways. It binds to DNA grooves and exhibits peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound’s ability to interact with various enzymes and receptors also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(1H-benzimidazol-2-yl)phenol and 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole share structural similarities.
Benzoxazole Derivatives: These compounds, such as benzoxazole analogues, exhibit similar biological activities.
Uniqueness
What sets 3-[2-(4-METHYLPHENYL)-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL]-1-PROPANOL apart is its unique combination of the imidazole and benzimidazole rings, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C19H19N3O/c1-14-7-9-15(10-8-14)18-13-22-17-6-3-2-5-16(17)20-19(22)21(18)11-4-12-23/h2-3,5-10,13,23H,4,11-12H2,1H3 |
InChI Key |
RREZWESMYYHPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCO |
Origin of Product |
United States |
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